Benzyl N-(2-hydroxyethyl)carbamate

描述

The exact mass of the compound Benzyl N-(2-hydroxyethyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl N-(2-hydroxyethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl N-(2-hydroxyethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

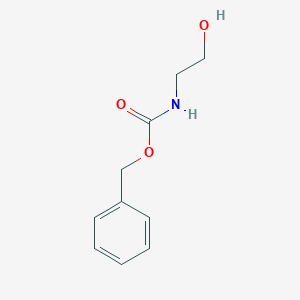

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGINAGERRNGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299690 | |

| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77987-49-6 | |

| Record name | 77987-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(2-hydroxyethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(2-hydroxyethyl)carbamate, also known by synonyms such as Z-Glycinol and 2-(Carbobenzoxyamino)-1-ethanol, is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a hydroxyl group and a carbamate-protected amine, makes it a versatile building block in medicinal chemistry. The benzyloxycarbonyl (Cbz or Z) protecting group provides stability during synthetic transformations and can be selectively removed under specific conditions, allowing for further functionalization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl N-(2-hydroxyethyl)carbamate, with a focus on its role in the development of therapeutic agents.

Core Chemical and Physical Properties

Benzyl N-(2-hydroxyethyl)carbamate is a white crystalline solid at room temperature. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 77987-49-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 215 °C at 15 mmHg | [2] |

| Density | 1.183 g/cm³ | [2] |

| Appearance | White Powder | [2] |

| Solubility | Soluble in water | [2] |

Experimental Protocols

Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

A common method for the synthesis of Benzyl N-(2-hydroxyethyl)carbamate involves the reaction of 2-aminoethanol with benzyl chloroformate in the presence of a base.[2]

Materials:

-

2-Aminoethanol

-

Benzyl chloroformate

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Toluene

-

Acetonitrile

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-aminoethanol (1.0 eq) in dichloromethane.

-

To this solution, add triethylamine (1.2 eq).

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, partition the mixture between ethyl acetate and a saturated aqueous sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a toluene:acetonitrile (e.g., 3:2) eluent system to obtain Benzyl N-(2-hydroxyethyl)carbamate as a white solid.[2]

Purification and Analysis

Purification: Purification of Benzyl N-(2-hydroxyethyl)carbamate is typically achieved through recrystallization or silica gel column chromatography as described in the synthesis protocol. For recrystallization, solvents such as ethyl acetate/hexane mixtures can be effective.

Analytical Methods: Standard analytical techniques are employed to confirm the identity and purity of Benzyl N-(2-hydroxyethyl)carbamate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern. Due to its relatively low volatility, derivatization might be necessary for optimal GC analysis. Method development would be based on established protocols for similar aromatic amines and benzylamine derivatives.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the N-H, C=O (carbamate), and O-H groups.

Role in Drug Development

Benzyl N-(2-hydroxyethyl)carbamate serves as a key intermediate in the synthesis of various therapeutic agents, particularly in the development of A2A adenosine receptor agonists and cathepsin S inhibitors.[1]

Synthesis of A2A Adenosine Receptor Agonists

Benzyl N-(2-hydroxyethyl)carbamate is utilized in the synthesis of alkynylaryladenines, which act as A2A adenosine receptor agonists.[1] These agonists have potential therapeutic applications in neurological conditions. The protected amine and the free hydroxyl group of the carbamate allow for sequential chemical modifications to build the complex structures of these agonists.

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade.

Synthesis of Cathepsin S Inhibitors

This carbamate is also instrumental in the synthesis of noncovalent inhibitors of cathepsin S.[1] Cathepsin S is a cysteine protease involved in inflammatory and autoimmune diseases, making its inhibitors promising therapeutic candidates.

The general workflow for utilizing Benzyl N-(2-hydroxyethyl)carbamate in such syntheses involves leveraging its functional groups for the construction of the inhibitor scaffold.

Cathepsin S plays a role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, a key process in the immune response.

Conclusion

Benzyl N-(2-hydroxyethyl)carbamate is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined chemical properties and reactive functional groups make it an ideal starting material for the synthesis of complex therapeutic molecules, including A2A adenosine receptor agonists and cathepsin S inhibitors. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in the creation of novel drug candidates.

References

An In-depth Technical Guide to Benzyl N-(2-hydroxyethyl)carbamate (CAS: 77987-49-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl N-(2-hydroxyethyl)carbamate, a key intermediate in pharmaceutical synthesis. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role in the development of therapeutic agents.

Chemical and Physical Properties

Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol or 2-(Carbobenzoxyamino)-1-ethanol, is a vital building block in organic synthesis.[1] Its properties are summarized in the tables below.

Table 1: General Information

| Identifier | Value |

| CAS Number | 77987-49-6[1][2][3][4] |

| Molecular Formula | C10H13NO3[1][2][4][5] |

| Molecular Weight | 195.22 g/mol [2][4][5] |

| IUPAC Name | benzyl N-(2-hydroxyethyl)carbamate[4] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White powder/solid[2][6] |

| Melting Point | 58-60 °C (lit.)[2][6] |

| Boiling Point | 215 °C at 15 mmHg (lit.)[2][6] |

| Solubility | Soluble in water or 1% acetic acid[2] |

Table 3: Computed Properties

| Property | Value |

| XLogP3 | 1.0 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 195.08954328 Da[4] |

| Monoisotopic Mass | 195.08954328 Da[4] |

| Topological Polar Surface Area | 58.6 Ų[4] |

| Heavy Atom Count | 14 |

Role in Pharmaceutical Synthesis

Benzyl N-(2-hydroxyethyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The benzyloxycarbonyl (Cbz or Z) group acts as a protecting group for the amine, allowing for selective reactions at other parts of the molecule.[1] This is a fundamental strategy in multi-step organic synthesis.[1]

Notable applications include its use in the synthesis of:

-

A2A adenosine receptor agonists: These are potential therapeutic agents for neurological conditions.[1]

-

Noncovalent inhibitors of cathepsin S: This is significant for developing treatments for diseases involving inflammation and autoimmune responses.[1]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate: A versatile heterocyclic intermediate in drug design.[7][8]

The following diagram illustrates the general workflow of its application in pharmaceutical synthesis.

Experimental Protocols

Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

This protocol is based on the reaction of 2-aminoethanol with benzyl chloroformate.[2]

Materials:

-

2-aminoethanol

-

Dichloromethane (DCM)

-

Benzyl chloroformate

-

Triethylamine

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Toluene

-

Acetonitrile

-

Silica gel

Procedure:

-

Dissolve 2-aminoethanol (2.0 g, 32.7 mmol) in dichloromethane (60 mL).

-

Under ice bath conditions, sequentially add benzyl chloroformate (5.6 mL, 41.3 mmol) and triethylamine (5.5 mL, 39.5 mmol).[2]

-

Stir the reaction mixture at room temperature for 1 hour.[2]

-

After the reaction is complete, partition the mixture between ethyl acetate and saturated aqueous sodium chloride solution.[2]

-

Separate the organic layer, dry it with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a toluene:acetonitrile (3:2) eluent to yield benzyl (2-hydroxyethyl)carbamate as a white solid (5.37 g, 84% yield).[2]

The following diagram illustrates the workflow for the synthesis of Benzyl N-(2-hydroxyethyl)carbamate.

Safety Information

Benzyl N-(2-hydroxyethyl)carbamate is associated with the following GHS hazard statements:

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[6]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, eye protection, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

References

- 1. nbinno.com [nbinno.com]

- 2. BENZYL N-(2-HYDROXYETHYL)CARBAMATE | 77987-49-6 [chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [air.unimi.it]

Benzyl N-(2-hydroxyethyl)carbamate molecular weight and formula

An In-depth Guide to Benzyl N-(2-hydroxyethyl)carbamate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This document provides core technical data on Benzyl N-(2-hydroxyethyl)carbamate, a compound of interest in various synthetic applications.

Molecular Data

The fundamental chemical properties of Benzyl N-(2-hydroxyethyl)carbamate are summarized below.

| Property | Value | Citations |

| Molecular Formula | C10H13NO3 | [1][2][3][4] |

| Molecular Weight | 195.22 g/mol | [2][5] |

| Alternate Molecular Weight | 195.21 g/mol | [1] |

| CAS Number | 77987-49-6 | [3][4] |

Structural Information

The molecular formula indicates the elemental composition of Benzyl N-(2-hydroxyethyl)carbamate. A diagram illustrating the constituent atoms is provided below.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of Benzyl N-(2-hydroxyethyl)carbamate are not available in the provided search results. For specific methodologies, researchers should consult peer-reviewed chemical synthesis literature and established laboratory procedure databases.

References

Benzyl N-(2-hydroxyethyl)carbamate structure and functional groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl N-(2-hydroxyethyl)carbamate, a key intermediate in pharmaceutical synthesis. The document details its chemical structure, functional groups, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Functional Groups

Benzyl N-(2-hydroxyethyl)carbamate (CAS No: 77987-49-6) is an organic molecule with the chemical formula C10H13NO3.[1][2] Its structure is characterized by the presence of three key functional groups: a carbamate group, a benzyl protecting group, and a primary alcohol (hydroxyl group). The carbamate moiety is an amide-ester hybrid that offers good chemical and proteolytic stability, making it a valuable feature in drug design.[3][4] The benzyl group serves as a common protecting group for the amine, often referred to as a carboxybenzyl (Cbz or Z) group, which can be selectively removed under mild conditions.[5] The primary hydroxyl group provides a reactive site for further chemical modifications.

The IUPAC name for this compound is benzyl N-(2-hydroxyethyl)carbamate.[1] It is also known by several synonyms, including Z-Glycinol, N-Cbz-ethanolamine, and 2-(Carbobenzoxyamino)-1-ethanol.[1][2]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of Benzyl N-(2-hydroxyethyl)carbamate is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | [1][2] |

| Molecular Weight | 195.21 g/mol | [1][6] |

| CAS Number | 77987-49-6 | [2] |

| Melting Point | 58-60 °C | [6][7] |

| Boiling Point | 215 °C at 15 mm Hg | [6] |

| Topological Polar Surface Area | 58.6 Ų | [1][6] |

| Appearance | White solid/powder | [6] |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCO | [1] |

Role in Pharmaceutical Synthesis

Benzyl N-(2-hydroxyethyl)carbamate is a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry.[2] Its protected amine and reactive hydroxyl group make it a valuable building block for the construction of more complex molecules.[2] Notable applications include its use in the synthesis of:

-

A2A adenosine receptor agonists , which have potential therapeutic applications in neurological conditions.[2]

-

Noncovalent inhibitors of cathepsin S , which are being investigated for the treatment of diseases involving inflammation and autoimmune responses.[2]

The carbamate group in this molecule serves as a stable peptide bond surrogate, a strategy often employed in medicinal chemistry to enhance the metabolic stability and cell permeability of drug candidates.[3]

Experimental Protocol: Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

The following is a representative experimental protocol for the synthesis of Benzyl N-(2-hydroxyethyl)carbamate.

Reaction Scheme:

Materials:

-

2-Aminoethanol

-

Benzyl chloroformate

-

Triethylamine

-

Methylene chloride

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure: [6]

-

In an ice bath, a solution of 2-aminoethanol (2.0 g, 32.7 mmol) in methylene chloride (60 ml) is prepared.

-

To this solution, benzyl chloroformate (5.6 ml, 41.3 mmol) and triethylamine (5.5 ml, 39.5 mmol) are added.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by an appropriate method such as TLC), the mixture is partitioned between ethyl acetate and a saturated aqueous sodium chloride solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a suitable eluent system (e.g., toluene:acetonitrile, 3:2) to yield Benzyl N-(2-hydroxyethyl)carbamate as a white solid.[6]

Safety Precautions: This compound is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment should be worn, and the synthesis should be conducted in a well-ventilated fume hood.[6]

References

- 1. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. Benzyl N-(2-Hydroxyethyl)Carbamate | CAS#:77987-49-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Benzyl N-(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl N-(2-hydroxyethyl)carbamate, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, synonyms, and various alternative names. It also includes a detailed experimental protocol for its synthesis and purification, along with insights into its analytical characterization and its role in the broader context of medicinal chemistry.

Chemical Identity and Properties

Benzyl N-(2-hydroxyethyl)carbamate is a carbamate ester that serves as a versatile building block in organic synthesis. Its structure incorporates a benzyl protecting group attached to a carbamate linkage with a 2-hydroxyethyl functional group. This combination of features makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of therapeutic agents.[1]

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

-

2-(BENZYLOXYCARBONYLAMINO)ETHANOL[5]

-

2-(CBZ-AMINO)ETHANOL[5]

-

N-(BENZYLOXYCARBONYL)ETHANOLAMINE[5]

-

CARBAMIC ACID, (2-HYDROXYETHYL)-, PHENYLMETHYL ESTER[5]

-

PHENYLMETHYL N-(2-HYDROXYETHYL)CARBAMATE[5]

Quantitative Data

The key physicochemical properties of Benzyl N-(2-hydroxyethyl)carbamate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 77987-49-6 | [2][5][6][7] |

| Molecular Formula | C10H13NO3 | [2][3][5][6] |

| Molecular Weight | 195.22 g/mol | [2][3][4] |

| Appearance | White powder | [3] |

| Melting Point | 58-60 °C | [2] |

| Boiling Point | 215 °C at 15 mm Hg | [2][4] |

| Solubility | Information not readily available | [6] |

Role in Pharmaceutical Synthesis

Benzyl N-(2-hydroxyethyl)carbamate is a crucial intermediate in the synthesis of various pharmaceutical compounds. The carbamate group is a stable surrogate for the peptide bond, and its presence can improve a molecule's stability and ability to permeate cell membranes. This compound, in particular, serves as a protected form of ethanolamine, allowing for selective chemical modifications at other parts of a molecule.

It has been identified as a key intermediate in the synthesis of:

-

A2A adenosine receptor agonists , which have potential applications in the treatment of neurological conditions.[6]

-

Noncovalent inhibitors of cathepsin S , which are being investigated for the treatment of diseases involving inflammation and autoimmune responses.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of Benzyl N-(2-hydroxyethyl)carbamate.

Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

The following protocol describes a common method for the synthesis of Benzyl N-(2-hydroxyethyl)carbamate from 2-aminoethanol and benzyl chloroformate.

Materials:

-

2-Aminoethanol (ethanolamine)

-

Benzyl chloroformate

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2-aminoethanol (10 g, 164 mmol) in DCM (70 mL), add triethylamine (3.9 mL, 28.1 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Under a nitrogen atmosphere, slowly add a solution of benzyl chloroformate (30 mL, 213 mmol) in DCM (30 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction completion using an appropriate analytical technique (e.g., TLC).

-

Once the reaction is complete, partition the mixture between ethyl acetate and saturated aqueous sodium chloride solution.

-

Separate the organic layer, dry it over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The resulting residue is the crude Benzyl N-(2-hydroxyethyl)carbamate, which can be further purified.

Purification by Column Chromatography

The crude product from the synthesis can be purified using silica gel column chromatography.

Materials:

-

Crude Benzyl N-(2-hydroxyethyl)carbamate

-

Silica gel

-

Hexanes

-

Ethyl acetate

-

Chromatography column and accessories

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with a low-polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Benzyl N-(2-hydroxyethyl)carbamate as a white solid.

Analytical Methods

Biological Signaling Pathways

Direct involvement of Benzyl N-(2-hydroxyethyl)carbamate in specific biological signaling pathways has not been extensively documented. However, the broader class of carbamate compounds is known to interact with biological systems. For instance, some carbamates can induce toxic effects by inhibiting the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress. It is important to note that this is a class-wide effect, and the specific activity of Benzyl N-(2-hydroxyethyl)carbamate in this or other pathways requires further investigation.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Benzyl N-(2-hydroxyethyl)carbamate.

Caption: A flowchart illustrating the key steps in the synthesis and purification of Benzyl N-(2-hydroxyethyl)carbamate.

This guide provides foundational knowledge for professionals working with Benzyl N-(2-hydroxyethyl)carbamate. Further research into its specific biological activities and the development of dedicated analytical methods will continue to enhance its utility in the field of drug discovery and development.

References

- 1. ecommons.udayton.edu [ecommons.udayton.edu]

- 2. benchchem.com [benchchem.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]

The Genesis and Synthetic Utility of Benzyl N-(2-hydroxyethyl)carbamate: A Technical Guide

Introduction

Benzyl N-(2-hydroxyethyl)carbamate, also known by synonyms such as Z-Glycinol and 2-(Carbobenzoxyamino)-1-ethanol, is a crucial bifunctional molecule in the landscape of pharmaceutical and organic synthesis.[1][2] Its structure, featuring a stable benzyloxycarbonyl (Cbz or Z) protected amine and a reactive primary alcohol, allows for orthogonal chemical transformations, making it a valuable building block for complex molecules.[3] This technical guide delves into the historical context of its discovery, detailed experimental protocols for its synthesis, its physicochemical properties, and its applications in the development of therapeutic agents.

Historical Context: The Dawn of Carbamate Protecting Groups

The story of Benzyl N-(2-hydroxyethyl)carbamate is intrinsically linked to the development of protecting group chemistry, a cornerstone of modern organic synthesis. The investigation into carbamates as biologically relevant compounds began as early as 1864 with the isolation of the natural methyl carbamate, physostigmine.[3] However, their widespread utility in synthesis gained prominence much later.

A pivotal moment in this history was the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932.[4] This group was revolutionary for peptide synthesis, providing a reliable method to protect the amino group of amino acids while peptide bonds were formed.[4][5] The Cbz group's stability under various reaction conditions and its facile removal by catalytic hydrogenation were key to its success.[4] The application of this protecting group strategy to other amino-containing molecules, such as ethanolamine, led to the emergence of compounds like Benzyl N-(2-hydroxyethyl)carbamate. While a singular "discovery" paper for this specific molecule is not readily identifiable, its existence is a direct and logical extension of the foundational work on Cbz-protection of amines.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and chemical properties of Benzyl N-(2-hydroxyethyl)carbamate.

| Property | Value | Reference |

| CAS Number | 77987-49-6 | [1][6] |

| Molecular Formula | C10H13NO3 | [1][6][7] |

| Molecular Weight | 195.22 g/mol | [6][7] |

| Appearance | White powder/solid | [8] |

| Melting Point | 58-60 °C | [8] |

| Boiling Point | 215 °C at 15 mmHg | [8] |

| Purity | Often >97% or >98% | [1][7] |

Spectroscopic data is crucial for the identification and characterization of Benzyl N-(2-hydroxyethyl)carbamate.

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the two methylene groups of the hydroxyethyl chain. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the ethyl and benzyl groups. |

Experimental Protocols for Synthesis

The synthesis of Benzyl N-(2-hydroxyethyl)carbamate is typically achieved through the reaction of 2-aminoethanol (ethanolamine) with benzyl chloroformate. Several variations of this procedure exist, differing in the choice of base, solvent, and reaction conditions.

Method 1: Synthesis using Triethylamine as a Base

This method is a common and straightforward approach for the N-protection of amines.

Reaction Scheme:

Reaction of Ethanolamine with Benzyl Chloroformate.

Procedure:

-

To a solution of 2-aminoethanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1-1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water, an acidic solution (e.g., 1N HCl) to remove excess triethylamine, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure Benzyl N-(2-hydroxyethyl)carbamate.

Method 2: Synthesis using a Biphasic System

This method avoids the need for an organic base by using an inorganic base in a two-phase system.

Procedure:

-

Dissolve 2-aminoethanol (1.0 equivalent) in a mixture of water and a suitable organic solvent (e.g., diethyl ether or DCM).

-

Add an inorganic base such as sodium carbonate or sodium hydroxide (2.0 equivalents).

-

Cool the mixture to 0 °C.

-

Add benzyl chloroformate (1.1 equivalents) slowly while vigorously stirring the mixture.

-

Continue stirring at room temperature for a few hours.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate to obtain the product.

-

Purify as described in Method 1.

Applications in Synthesis

The primary utility of Benzyl N-(2-hydroxyethyl)carbamate lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2]

Synthesis of A2A Adenosine Receptor Agonists

Benzyl N-(2-hydroxyethyl)carbamate serves as a key building block in the synthesis of alkynylaryladenines, which are potent and selective agonists of the A2A adenosine receptor.[1] These receptors are targets for the treatment of various conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders.

The synthetic workflow can be generalized as follows:

General synthetic workflow for A2A agonists.

Synthesis of Cathepsin S Inhibitors

This compound is also utilized in the preparation of noncovalent inhibitors of cathepsin S.[1] Cathepsin S is a cysteine protease involved in inflammatory and immune responses, making its inhibitors potential therapeutic agents for autoimmune diseases and other inflammatory conditions. The synthesis involves incorporating the protected amino alcohol moiety into a larger scaffold designed to bind to the active site of the enzyme.

Conclusion

Benzyl N-(2-hydroxyethyl)carbamate, a product of the pioneering work on carbamate protecting groups, has established itself as an indispensable tool in organic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups have enabled the construction of complex and biologically active molecules. As research into novel therapeutics continues, the demand for such versatile building blocks is likely to remain high, ensuring the continued importance of Benzyl N-(2-hydroxyethyl)carbamate in the field of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzyl N-(2-hydroxyethyl)carbamate | 77987-49-6 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to Benzyl N-(2-hydroxyethyl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-(2-hydroxyethyl)carbamate, also known by synonyms such as Z-Glycinol or N-Cbz-ethanolamine, is a valuable bifunctional molecule in organic synthesis. Its structure incorporates a stable amine protecting group, the benzyloxycarbonyl (Cbz or Z) group, and a free primary hydroxyl group, making it a versatile building block. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and primarily, the chemistry associated with the Cbz protecting group. Detailed experimental protocols for the introduction and, more critically, the various methods for the cleavage of the Cbz group are presented. Quantitative data on reaction conditions and yields for different deprotection strategies are summarized for comparative analysis. Furthermore, this guide includes graphical representations of key reaction pathways and experimental workflows to facilitate a deeper understanding of its application in research and development.

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount.[1] The benzyloxycarbonyl (Cbz or Z) group is a well-established and widely used protecting group for amines due to its robustness under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions.[2][3] Benzyl N-(2-hydroxyethyl)carbamate (CAS No: 77987-49-6) is an important reagent that features this Cbz-protected amine in conjunction with a hydroxyl functionality. This dual-functionality allows for its use as a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents like A2A adenosine receptor agonists and noncovalent inhibitors of cathepsin S.[4]

This guide will delve into the technical details of working with Benzyl N-(2-hydroxyethyl)carbamate, with a strong focus on the deprotection of the Cbz group, a critical step in many synthetic routes.

Physicochemical Properties of Benzyl N-(2-hydroxyethyl)carbamate

A clear understanding of the physical and chemical properties of a reagent is essential for its proper handling, storage, and use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [5] |

| Molecular Weight | 195.22 g/mol | [5] |

| Appearance | White solid/powder | [4] |

| Melting Point | 58-60 °C | |

| Boiling Point | 215 °C at 15 mmHg | |

| CAS Number | 77987-49-6 | [5] |

| Synonyms | Z-Glycinol, N-Cbz-ethanolamine, 2-(Cbz-amino)ethanol | [4][5] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR) are available for structural confirmation.[5][6]

Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

The most common method for the synthesis of Benzyl N-(2-hydroxyethyl)carbamate involves the reaction of 2-aminoethanol with benzyl chloroformate (Cbz-Cl) under basic conditions.

General Reaction Scheme

Caption: Synthesis of Benzyl N-(2-hydroxyethyl)carbamate.

Detailed Experimental Protocol

Materials:

-

2-Aminoethanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) and Water, or Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [7]

-

Dissolve 2-aminoethanol (1.0 eq) in a suitable solvent system (e.g., THF/H₂O 2:1).

-

Add a base such as NaHCO₃ (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 eq) to the cooled solution.

-

Stir the reaction mixture at 0 °C for several hours (e.g., 20 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield Benzyl N-(2-hydroxyethyl)carbamate as a white solid. A typical yield for this reaction is around 90%.[7]

The Cbz Group: Protection and Deprotection Strategies

The utility of Benzyl N-(2-hydroxyethyl)carbamate in synthesis is largely defined by the chemistry of the Cbz protecting group. This group is stable to a wide range of reagents but can be selectively removed under specific conditions, a property known as orthogonality.[2][8]

Introduction of the Cbz Group

The Cbz group is typically introduced to an amine using benzyl chloroformate under basic conditions, as described in the synthesis of the title compound.[3] The reaction is generally high-yielding and applicable to a wide range of primary and secondary amines.[9]

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step to liberate the free amine for further reactions. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. nbinno.com [nbinno.com]

- 5. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BENZYL N-(2-HYDROXYETHYL)CARBAMATE(77987-49-6) 1H NMR spectrum [chemicalbook.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ijacskros.com [ijacskros.com]

The Carbamate Moiety: A Versatile Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, an ester of carbamic acid, has emerged as a pivotal structural motif in medicinal chemistry. Its unique physicochemical and metabolic properties have propelled its integration into a wide array of therapeutic agents, from anticancer drugs to treatments for neurodegenerative diseases. This technical guide provides a comprehensive overview of the key features of the carbamate group in drug design, offering insights into its role as a stable functional group, a versatile prodrug moiety, and a valuable isostere. Detailed experimental protocols and visual representations of key concepts are provided to support drug discovery and development efforts.

Physicochemical and Metabolic Landscape of Carbamates

The carbamate linkage occupies a unique chemical space, exhibiting characteristics of both amides and esters. This hybrid nature imparts a distinct set of properties that are highly advantageous in drug design.

Physicochemical Properties

Structurally, the resonance of the nitrogen lone pair with the carbonyl group confers partial double-bond character to the C-N bond, similar to an amide. This resonance stabilization contributes to the planarity and conformational rigidity of the carbamate group, which can be crucial for precise interactions with biological targets.[1] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) allows carbamates to participate in key hydrogen bonding interactions within protein binding sites.[2] The overall polarity and lipophilicity of a molecule can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms of the carbamate.

A summary of key physicochemical properties is presented in Table 1.

| Property | Description | Impact on Drug Design |

| Resonance Stabilization | The delocalization of the nitrogen lone pair across the N-C-O system imparts partial double-bond character to the C-N bond.[1] | Contributes to chemical stability and conformational rigidity, influencing binding affinity and selectivity. |

| Hydrogen Bonding | Possesses both a hydrogen bond donor (N-H, in primary and secondary carbamates) and a hydrogen bond acceptor (C=O).[2] | Enables critical interactions with biological targets such as enzymes and receptors. |

| Polarity & Lipophilicity | The polarity can be modulated by the nature of the substituents on the nitrogen and oxygen. | Allows for the optimization of solubility, permeability, and overall ADME properties. |

| Conformation | Can exist as cis and trans rotamers due to the restricted rotation around the C-N bond. The rotational barrier is lower than that of amides.[1] | The preferred conformation can influence biological activity and receptor binding. |

Metabolic Stability

A significant advantage of the carbamate group is its enhanced stability against enzymatic hydrolysis compared to esters. While susceptible to cleavage by esterases, the rate of hydrolysis is generally slower, leading to improved pharmacokinetic profiles and prolonged duration of action for many drugs.[1] The metabolic fate of a carbamate is highly dependent on its substitution pattern.

The general trend for metabolic lability is as follows, with stability increasing down the list:[1][2]

-

Aryl-OCO-NHAlkyl (most labile)

-

Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂

-

Alkyl-OCO-N(endocyclic)

-

Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic)

-

Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl

-

Alkyl-OCO-NH₂

-

Cyclic carbamates (most stable)

This predictable relationship between structure and metabolic stability provides a valuable tool for medicinal chemists to modulate the half-life of drug candidates.

The Carbamate Group as a Prodrug Strategy

The tunable stability of the carbamate linkage makes it an excellent choice for designing prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. Carbamates are frequently employed to mask polar functional groups, such as hydroxyls and amines, to enhance oral bioavailability, improve membrane permeability, and achieve targeted drug delivery.[1]

Upon enzymatic cleavage, typically by esterases, the carbamate prodrug releases the active drug, carbon dioxide, and an amine. This "self-immolative" property is a key advantage, as the byproducts are generally non-toxic.

Logical Relationship of Carbamate Prodrug Activation

References

Physical properties of Benzyl N-(2-hydroxyethyl)carbamate (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Benzyl N-(2-hydroxyethyl)carbamate, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities.

Core Physical Properties

Benzyl N-(2-hydroxyethyl)carbamate is a white powder at room temperature.[1] Its primary physical characteristics, melting point and solubility, are crucial for its handling, reaction setup, and purification.

Data Presentation

The following tables summarize the available quantitative data for the physical properties of Benzyl N-(2-hydroxyethyl)carbamate.

| Property | Value | Source |

| Melting Point | 58-60 °C (lit.) | [1][2][3] |

| Solvent | Solubility | Source |

| Water | Soluble | [1] |

| 1% Acetic Acid | Soluble | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the melting point and solubility of Benzyl N-(2-hydroxyethyl)carbamate.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Methodology:

-

Sample Preparation: A small amount of dry Benzyl N-(2-hydroxyethyl)carbamate powder is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus. The apparatus is equipped with a heating block, a thermometer, and a viewing lens.

-

Measurement:

-

A preliminary, rapid heating is performed to get an approximate melting temperature.

-

A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point.

-

The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Qualitative and quantitative assessments are vital for developing purification methods and formulation strategies.

Methodology (Qualitative):

-

Sample Preparation: A small, pre-weighed amount of Benzyl N-(2-hydroxyethyl)carbamate (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A known volume of the solvent to be tested (e.g., 1 mL of water) is added to the test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The visual disappearance of the solid indicates solubility. The observation is recorded as soluble, partially soluble, or insoluble.

Methodology (Quantitative - Isothermal Saturation Method):

-

Sample Preparation: An excess amount of Benzyl N-(2-hydroxyethyl)carbamate is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Analysis:

-

The undissolved solid is separated from the solution by filtration or centrifugation.

-

A known volume of the clear, saturated solution is carefully removed.

-

The concentration of the dissolved Benzyl N-(2-hydroxyethyl)carbamate in the aliquot is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.

-

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the determination of the physical properties of Benzyl N-(2-hydroxyethyl)carbamate.

Caption: Experimental workflow for determining physical properties.

References

Methodological & Application

Application Notes: Synthesis and Utility of Benzyl N-(2-hydroxyethyl)carbamate

Introduction

Benzyl N-(2-hydroxyethyl)carbamate, also known as N-Cbz-ethanolamine or Z-Glycinol, is a crucial intermediate in pharmaceutical and organic synthesis.[1][2] Its structure incorporates a benzyloxycarbonyl (Cbz or Z) protected amine and a primary alcohol, providing a versatile scaffold for the synthesis of more complex molecules.[3][4] The Cbz group serves as a robust protecting group for the amine, preventing its unwanted reactions while allowing for selective modifications at other parts of the molecule.[5][6] This protecting group can be readily removed under specific conditions, such as catalytic hydrogenation.[6][7]

Applications in Drug Development

The unique bifunctional nature of Benzyl N-(2-hydroxyethyl)carbamate makes it a valuable building block in the development of novel therapeutic agents.[3][8] Its applications include:

-

Synthesis of A2A Adenosine Receptor Agonists: This intermediate is utilized in the synthesis of alkynylaryladenines, which act as A2A adenosine receptor agonists. These compounds have potential therapeutic applications in treating neurological conditions.[1]

-

Development of Cathepsin S Inhibitors: Benzyl N-(2-hydroxyethyl)carbamate is a key component in the synthesis of noncovalent inhibitors of cathepsin S, an enzyme implicated in inflammatory and autoimmune diseases.[1]

-

Precursor for Heterocyclic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic structures, such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, which are important motifs in medicinal chemistry.[3][4]

Chemical Properties and Data

A summary of the key quantitative data for Benzyl N-(2-hydroxyethyl)carbamate is presented in the table below.

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| Appearance | White powder/solid |

| Melting Point | 58-60 °C |

| Boiling Point | 215 °C at 15 mm Hg |

| Density | 1.183 g/cm³ |

| Typical Yield | ~84% |

Experimental Protocol: Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

This protocol details the synthesis of Benzyl N-(2-hydroxyethyl)carbamate from 2-aminoethanol and benzyl chloroformate.

Materials and Reagents:

-

2-Aminoethanol (Ethanolamine)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

1,4-Dioxane or Dichloromethane (DCM)

-

Ethyl acetate

-

1.0 N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for flash chromatography

-

Ethyl acetate/Hexane solvent system for chromatography

Procedure:

Method A: Using Sodium Hydroxide in Dioxane/Water [9]

-

In a round-bottom flask, dissolve 6.1 g (100 mmol) of 2-aminoethanol in 100 mL of 1N NaOH.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate beaker, prepare a solution of 17.1 g (100 mmol) of benzyl chloroformate in 100 mL of 1,4-dioxane.

-

Add the benzyl chloroformate solution dropwise to the cooled 2-aminoethanol solution over a period of 30 minutes with continuous stirring.

-

After the addition is complete, remove the ice bath and continue stirring for an additional 30 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel and add 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with 50 mL of 1.0N HCl (three times) and 50 mL of brine.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using an ethyl acetate/hexane eluent to yield pure Benzyl N-(2-hydroxyethyl)carbamate as an oil that solidifies upon standing.

Method B: Using Triethylamine in Dichloromethane [10]

-

In a round-bottom flask, dissolve 2.0 g (32.7 mmol) of 2-aminoethanol in 60 mL of dichloromethane.

-

Cool the solution in an ice bath.

-

Add 5.5 mL (39.5 mmol) of triethylamine to the solution.

-

Slowly add 5.6 mL (41.3 mmol) of benzyl chloroformate to the reaction mixture.

-

Stir the mixture at room temperature for 1 hour.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, partition the mixture between ethyl acetate and a saturated aqueous sodium chloride solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the final product as a white solid.

Workflow and Reaction Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of Benzyl N-(2-hydroxyethyl)carbamate.

Caption: Experimental workflow for the synthesis of Benzyl N-(2-hydroxyethyl)carbamate.

Caption: Reaction scheme for Benzyl N-(2-hydroxyethyl)carbamate synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzyl N-(2-hydroxyethyl)carbamate | 77987-49-6 | Benchchem [benchchem.com]

- 5. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]

- 6. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 8. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [air.unimi.it]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

Application Notes and Protocols: Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl N-(2-hydroxyethyl)carbamate is a valuable intermediate in pharmaceutical synthesis, serving as a building block for more complex molecules.[1] Its structure incorporates a carbamate linkage and a primary alcohol, providing versatile handles for further chemical modifications. This document provides a detailed experimental protocol for the synthesis of Benzyl N-(2-hydroxyethyl)carbamate, along with a summary of key quantitative data and visual representations of the experimental workflow and reaction mechanism.

Data Presentation

A summary of the quantitative data associated with the synthesis of Benzyl N-(2-hydroxyethyl)carbamate is presented in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Aminoethanol | 2.0 g (32.7 mmol) | [2][3] |

| Benzyl chloroformate | 5.6 mL (41.3 mmol) | [2][3] |

| Triethylamine | 5.5 mL (39.5 mmol) | [2][3] |

| Solvent | ||

| Dichloromethane | 60 mL | [2][3] |

| Reaction Conditions | ||

| Temperature | Ice bath (initial), then room temperature | [2][3] |

| Reaction Time | 1 hour | [2][3] |

| Product Characteristics | ||

| Appearance | White powder/solid | [2][3] |

| Molecular Weight | 195.22 g/mol | [2][3] |

| Melting Point | 58-60 °C | [2][3] |

| Boiling Point | 215 °C at 15 mmHg | [2][3] |

| Yield | ||

| Yield | 84% | [2][3] |

Experimental Protocols

Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

This protocol details the synthesis of Benzyl N-(2-hydroxyethyl)carbamate from 2-aminoethanol and benzyl chloroformate.[2][3]

Materials:

-

2-Aminoethanol

-

Benzyl chloroformate

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Toluene

-

Acetonitrile

Equipment:

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2.0 g (32.7 mmol) of 2-aminoethanol in 60 mL of dichloromethane.[2][3]

-

Addition of Reagents: Cool the solution in an ice bath. To the stirred solution, add 5.6 mL (41.3 mmol) of benzyl chloroformate followed by the dropwise addition of 5.5 mL (39.5 mmol) of triethylamine.[2][3]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.[2][3]

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and partition it between ethyl acetate and a saturated aqueous sodium chloride solution.[2][3]

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.[2][3]

-

Purification: Purify the resulting residue by silica gel column chromatography using a mixture of toluene and acetonitrile (3:2) as the eluent to obtain Benzyl N-(2-hydroxyethyl)carbamate as a white solid.[2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and the chemical reaction mechanism.

Caption: A flowchart of the synthesis of Benzyl N-(2-hydroxyethyl)carbamate.

Caption: The reaction mechanism for the formation of Benzyl N-(2-hydroxyethyl)carbamate.

References

Application Notes: Benzyl N-(2-hydroxyethyl)carbamate in the Synthesis of A₂A Adenosine Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzyl N-(2-hydroxyethyl)carbamate as a key building block in the synthesis of A₂A adenosine receptor agonists. This document details the synthetic pathways, experimental protocols, and relevant biological data to guide researchers in the development of novel therapeutic agents targeting the A₂A receptor.

Introduction

The A₂A adenosine receptor, a member of the G-protein coupled receptor family, is a significant target in medicinal chemistry due to its role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Agonists of the A₂A receptor have shown therapeutic potential in treating conditions such as inflammatory diseases, neuropathic pain, and ischemia-reperfusion injury.

Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol, is a versatile bifunctional molecule. Its structure incorporates a carbamate-protected amine and a primary alcohol, allowing for sequential and site-selective chemical modifications. This characteristic makes it a valuable intermediate in the synthesis of complex molecules, including A₂A adenosine receptor agonists. Specifically, it serves as a precursor for introducing a 2-(aminoethyl) side chain at various positions of a core scaffold, a common feature in potent and selective A₂A agonists.

Synthetic Applications

Benzyl N-(2-hydroxyethyl)carbamate is primarily utilized in two main strategies for the synthesis of A₂A adenosine receptor agonists:

-

Synthesis of 2-Substituted Adenosine Analogs: The most common application involves the construction of a side chain that is subsequently coupled to the C2 position of a purine core. A key intermediate in this pathway is benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, which incorporates the protected aminoethyl functionality within a thiazole ring. This thiazole moiety can then be linked to the adenosine scaffold.

-

Synthesis of Alkynylaryladenine Derivatives: Benzyl N-(2-hydroxyethyl)carbamate can be used to introduce a protected aminoethyl group onto an alkyne or aryl group, which is then coupled to the adenine core, often via Sonogashira or Suzuki coupling reactions, to furnish alkynylaryladenine-based A₂A agonists.

This document will focus on the first approach, providing a detailed protocol for the synthesis of a key thiazole-containing intermediate and its proposed conversion to a potential A₂A adenosine receptor agonist.

Experimental Protocols

Protocol 1: Synthesis of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate (Intermediate 1)

This protocol describes the synthesis of a key intermediate where the protected aminoethyl group is part of a thiazole ring.[1]

Materials:

-

Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Suspend lithium borohydride (3.92 mmol) in anhydrous THF (2 mL) in a round-bottom flask under a nitrogen atmosphere and cool the suspension to -10 °C in an ice-salt bath.

-

In a separate flask, dissolve methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate (0.6527 mmol) in anhydrous THF (2.5 mL).

-

Add the solution of the acetate dropwise to the cooled LiBH₄ suspension under nitrogen.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of cyclohexane/ethyl acetate (7:3).

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of water (1 mL).

-

Remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate (10 mL) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

Characterization Data for Intermediate 1:

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂O₃S |

| Molecular Weight | 278.33 g/mol |

| Appearance | Colorless plates |

| ¹H NMR (CDCl₃, ppm) | δ 7.35 (m, 5H), 6.69 (s, 1H), 5.21 (s, 2H), 3.80 (t, 2H), 2.81 (t, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 160.1, 152.5, 136.2, 128.6, 128.3, 128.1, 110.2, 67.4, 61.8, 32.5 |

Protocol 2: Proposed Synthesis of a 2-((2-(Thiazol-4-yl)ethyl)amino)adenosine Derivative (A₂A Agonist)

This protocol outlines a plausible, though not explicitly documented, pathway to a potential A₂A agonist from Intermediate 1. It involves a deprotection step followed by coupling to a purine scaffold.

Step 2a: Deprotection of Intermediate 1

Materials:

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate (Intermediate 1)

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Intermediate 1 in methanol or ethanol in a round-bottom flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2-(thiazol-4-yl)ethan-1-amine. This intermediate is often used directly in the next step without further purification.

Step 2b: Coupling with a 2-Chloroadenosine Derivative

Materials:

-

2-(Thiazol-4-yl)ethan-1-amine (from Step 2a)

-

2-Chloroadenosine or a suitably protected 2-chloroadenosine derivative

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-chloroadenosine in DMSO or DMF in a reaction vessel.

-

Add 2-(thiazol-4-yl)ethan-1-amine to the solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the target A₂A adenosine receptor agonist.

Quantitative Data

Table 1: Receptor Binding Affinities (Ki, nM) of Representative 2-Substituted A₂A Adenosine Receptor Agonists

| Compound | A₁ Receptor Ki (nM) | A₂A Receptor Ki (nM) | A₂B Receptor Ki (nM) | A₃ Receptor Ki (nM) | Reference |

| CGS-21680 | 2200 | 22 | >10000 | 2700 | [2] |

| Regadenoson | >1000 | 1300 | >10000 | >10000 | [3] |

| LUF5835 | - | 15 | - | - | [4] |

| LUF5448 | - | 376 | - | - | [4] |

Data presented is for comparative purposes and was not obtained from syntheses using Benzyl N-(2-hydroxyethyl)carbamate.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway from Benzyl N-(2-hydroxyethyl)carbamate to a potential A₂A agonist.

Experimental Workflow

Caption: General experimental workflow for the synthesis and evaluation of A₂A agonists.

A₂A Adenosine Receptor Signaling Pathway

Caption: Simplified signaling pathway of the A₂A adenosine receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

Application of Benzyl N-(2-hydroxyethyl)carbamate in the Synthesis of Potent Cathepsin S Inhibitors

Application Note

Introduction

Cathepsin S, a lysosomal cysteine protease, plays a pivotal role in the processing of the invariant chain, a critical step in the major histocompatibility complex (MHC) class II-mediated antigen presentation pathway. Its elevated activity is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis and psoriasis, making it a compelling therapeutic target for the development of novel immunomodulatory agents. This document outlines the application of Benzyl N-(2-hydroxyethyl)carbamate as a key building block in the synthesis of a series of potent and selective noncovalent cathepsin S inhibitors, specifically Nα-acyl-α-amino acid-(arylaminoethyl)amides.

Methodology Overview

The synthetic strategy leverages Benzyl N-(2-hydroxyethyl)carbamate as a precursor to introduce the 2-aminoethylamide moiety, a critical pharmacophore for interaction with the S1' subsite of the cathepsin S active site. The synthesis involves a multi-step sequence, including the activation of N-protected amino acids and subsequent coupling with derivatives of Benzyl N-(2-hydroxyethyl)carbamate, followed by deprotection and further modification to yield the final inhibitors. This approach allows for systematic exploration of the structure-activity relationship (SAR) at the P1, P2, and P3 positions of the inhibitor scaffold, leading to the identification of compounds with high affinity and selectivity for cathepsin S.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative Nα-acyl-α-amino acid-(arylaminoethyl)amide derivatives against human cathepsin S and other related cathepsins. The data highlights the potency and selectivity achieved through structural modifications of the inhibitor scaffold.

| Compound ID | P3 Group | P2 Group | P1 Group | Cathepsin S Ki (nM)[1] | Cathepsin K (µM) | Cathepsin L (µM) |

| 20 | Benzoyl | Leucine | - | 3.3 | >30 | >10 |

| Example 1 | 2-Benzoxazolyl | Leucine | - | 29 | >30 | >10 |

| Example 2 | Pyridin-2-yl-carbonyl | Leucine | - | 19 | 4.56 | 0.541 |

Experimental Protocols

Protocol 1: Synthesis of Nα-Benzoyl-L-leucinyl-(2-aminoethyl)amide (A Key Intermediate)

This protocol describes the synthesis of a core intermediate, which can be further modified to generate a library of cathepsin S inhibitors.

Materials:

-

Benzyl N-(2-hydroxyethyl)carbamate

-

Nα-Benzoyl-L-leucine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

Procedure:

-

Activation of Nα-Benzoyl-L-leucine: To a solution of Nα-Benzoyl-L-leucine (1.0 eq) in DCM at 0 °C, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture for 30 minutes at 0 °C.

-

Coupling Reaction: Add a solution of Benzyl N-(2-hydroxyethyl)carbamate (1.0 eq) in DCM to the activated acid solution. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford Benzyl N-(2-(Nα-Benzoyl-L-leucinyl)aminoethyl)carbamate.

-

Deprotection of the Carbamate: Dissolve the purified product in a solution of 20% TFA in DCM. Stir the mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the TFA salt of the corresponding amine.

-

Hydrogenolysis of the Benzyl Group: Dissolve the amine salt in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 4 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain Nα-Benzoyl-L-leucinyl-(2-aminoethyl)amide.

Protocol 2: In Vitro Cathepsin S Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against human cathepsin S.

Materials:

-

Recombinant human cathepsin S

-

Fluorogenic substrate (e.g., Z-VVR-AMC)

-

Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5)

-

Synthesized inhibitor compounds

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare stock solutions of the inhibitor compounds in DMSO. Serially dilute the stock solutions in assay buffer to obtain a range of desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant human cathepsin S and the fluorogenic substrate in assay buffer to their final working concentrations.

-

Assay Protocol: In a 96-well microplate, add the inhibitor solution, followed by the enzyme solution. Incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Determine the IC₅₀ or Kᵢ values by fitting the data to an appropriate dose-response curve.

Visualizations

References

Step-by-Step Guide to N-Cbz Protection of Ethanolamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the N-protection of ethanolamine using the benzyloxycarbonyl (Cbz) group, a common and crucial step in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The Cbz group serves as a robust protecting group for primary and secondary amines, preventing their unwanted reactions during subsequent synthetic transformations.

Introduction